6-ethyl-5-fluoro-N-phenylpyrimidin-4-amine
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Overview
Description
6-ethyl-5-fluoro-N-phenylpyrimidin-4-amine is a synthetic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-fluoro-N-phenylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluoro-3-oxovalerate with formamide, followed by cyclization and subsequent functionalization to introduce the phenyl group . The reaction conditions often involve the use of solvents like methanol and catalysts such as sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-5-fluoro-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Substitution: Common in aromatic compounds, substitution reactions can introduce various substituents, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogen atoms or other functional groups.
Scientific Research Applications
6-ethyl-5-fluoro-N-phenylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-ethyl-5-fluoro-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-ethyl-5-fluoropyrimidin-4-ol: An intermediate in the synthesis of voriconazole, a potent antifungal agent.
6-ethyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine: A similar compound with a methyl group instead of a hydrogen atom on the nitrogen.
Uniqueness
6-ethyl-5-fluoro-N-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H12FN3 |
---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
6-ethyl-5-fluoro-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C12H12FN3/c1-2-10-11(13)12(15-8-14-10)16-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16) |
InChI Key |
YDPUNEWXQDVRBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC2=CC=CC=C2)F |
Origin of Product |
United States |
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